molecular formula C13H20N4O2 B8562281 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine

1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine

Cat. No.: B8562281
M. Wt: 264.32 g/mol
InChI Key: NUZFTDPWVWSCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine typically involves the following steps:

    Nitration of 2-methylpyridine: The starting material, 2-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the pyridine ring.

    Alkylation of piperazine: Piperazine is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 1-isopropylpiperazine.

    Coupling reaction: The nitrated pyridine derivative is then coupled with 1-isopropylpiperazine under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at positions ortho or para to the nitro group.

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 1-Isopropyl-4-(2-methyl-6-amino-pyridin-3-yl)-piperazine.

    Substitution: Various halogenated or alkylated derivatives of the original compound.

    Oxidation: 1-Isopropyl-4-(2-carboxy-6-nitro-pyridin-3-yl)-piperazine.

Scientific Research Applications

1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting central nervous system disorders, due to its structural similarity to known pharmacologically active piperazine derivatives.

    Biological Studies: Used in studies to understand the interaction of piperazine derivatives with various biological targets, such as receptors and enzymes.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as receptors or enzymes, in biological systems. The nitro group and the piperazine ring may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(2-Pyridyl)piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.

    1-(4-Methylphenyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.

Uniqueness: The presence of the nitro group and the specific substitution pattern on the pyridine ring make this compound unique among piperazine derivatives

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C13H20N4O2/c1-10(2)15-6-8-16(9-7-15)12-4-5-13(17(18)19)14-11(12)3/h4-5,10H,6-9H2,1-3H3

InChI Key

NUZFTDPWVWSCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])N2CCN(CC2)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir 3-bromo-2-methyl-6-nitro-pyridine (2.46 g), 1-isopropyl-piperazine (2.74 g), tetra-n-butyl ammonium iodide (418.69 mg) and potassium carbonate (1.72 g) in dimethyl sulfoxide (DMSO, 20 mL) at 65° C. overnight. Add EA and water, separate the phases and dry the organic layer over magnesium sulfate and remove the solvent under vacuum. Purify by strong cation exchange cartridge eluting with methanol and then methanol-NH3 2 N to afford 2.58 g of the title compound. MS (ES+): m/z=265 (M+H)+
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
418.69 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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